Acetic acid;iridium;acetate;hexahydrate, often referred to as iridium acetate, is a coordination compound that combines acetic acid with iridium in a hydrated form. This compound plays a significant role in various chemical processes, particularly as a catalyst in organic synthesis and industrial applications. The general formula for iridium acetate can be expressed as , where represents the acetate ion.
Iridium acetate is primarily derived from the reaction of iridium salts with acetic acid. It is classified under transition metal acetates and is recognized for its catalytic properties in organic reactions, particularly in carbonylation processes. The compound is often used in research and industrial applications due to its stability and effectiveness as a catalyst.
The synthesis of acetic acid;iridium;acetate;hexahydrate can be achieved through several methods:
The molecular structure of acetic acid;iridium;acetate;hexahydrate features an iridium center coordinated to multiple acetate ligands and water molecules. The arrangement typically exhibits a trimeric structure, where three iridium atoms are connected through bridging oxygen atoms from acetate groups.
Iridium acetate participates in various chemical reactions, notably:
The mechanism by which acetic acid;iridium;acetate;hexahydrate operates involves several steps:
Relevant data includes:
The synthesis of high-purity iridium acetate complexes necessitates precise reduction of iridium precursors. A key patent (CN101213165B) details a homogeneous catalytic reduction process using formic acid or oxalic acid as reductants under mild conditions (60–100°C). In this system, iridium halide precursors (e.g., IrCl₃·xH₂O) react with alkali metal formates (HCOOM; M = Na⁺, K⁺) or oxalic acid (H₂C₂O₄) to generate soluble iridium intermediates. Formate-mediated reduction proceeds via in situ formation of CO₂ and H₂, facilitating Ir³⁺→Ir⁺ conversion prior to acetate coordination [3].
Critical parameters include:
Table 1: Reductant Efficiency in Iridium Acetate Synthesis
Reductant | Temperature (°C) | Conversion (%) | Byproduct Interference |
---|---|---|---|
Formic Acid/Formate | 80 | 98.5 | Low (CO₂/H₂ gas evolution) |
Oxalic Acid | 100 | 99.2 | Moderate (glyoxylic acid) |
Hydrogen Gas | 120 | 95.0 | None |
Data adapted from iridium acetate synthesis patent [3].
Heteroleptic iridium-acetate complexes benefit from non-carboxylate auxiliary ligands that modulate solubility and crystallinity. The MORPHEUS II crystallization screen identifies MOPSO/bis-tris buffer as a critical ligand system, where zwitterionic buffers act as stabilizing ligands during crystallization. At pH 6.5–7.5, these buffers coordinate iridium via sulfonate and amine groups without displacing acetate ligands [5]. Additional ligand design principles include:
Table 2: Ligand Impact on Iridium-Acetate Complex Stability
Auxiliary Ligand | Solubility (mg/mL) | Crystallinity | Hydration State Stability |
---|---|---|---|
MOPSO/bis-tris buffer | 25.3 | High | Hexahydrate dominant |
2,2′-bipyridine-4,4′-diester | 18.7 | Moderate | Anhydrous form |
Polyethylene glycol (PEG 3K) | 12.1 | Low | Variable hydration |
Data derived from crystallization screening studies [5].
Hexahydrate stabilization [Ir(OAc)₃(H₂O)₃]·3H₂O demands precise control over solvent polarity and H-bonding capacity. Protic polar solvents (water, methanol, ethanol) enable octahedral Ir(III) aqua complex formation, while polyols (1,2,4-butanetriol, 1,2,6-hexanetriol) suppress dehydration during crystallization:
Crystallinity validation via PXRD shows characteristic peaks at 2θ = 8.7°, 12.3°, and 24.5° for the hexahydrate phase. TGA-DSC confirms 18–20% weight loss corresponding to six water molecules.
Table 4: Solvent Systems for Iridium Acetate Hydrate Crystallization
Solvent System | Crystal Size (µm) | Hydration State | Stability (months/25°C) |
---|---|---|---|
Ethanol-water (70:30) | 50–200 | Hexahydrate | >12 |
Methanol-water (50:50) | 10–50 | Trihydrate | 6 |
20% 1,2,4-butanetriol/water | 100–300 | Hexahydrate | >18 |
Acetic acid neat | <5 (amorphous) | Variable | 1 |
Data compiled from crystallization screening studies [3] [5].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: